molecular formula C20H20BrNO5S2 B15104238 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15104238
M. Wt: 498.4 g/mol
InChI Key: IRCCEIVOGHGKCX-UHFFFAOYSA-N
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Description

The compound N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide features a complex heterocyclic architecture. Key structural elements include:

  • 5-Bromofuran moiety: A brominated furan ring attached via a methyl group, likely synthesized through halogenation or sulfonylation reactions similar to those described for 5-bromofuran-2-sulfonyl chloride (, Step a).
  • 5,6-Dihydro-1,4-oxathiine core: A six-membered ring combining oxygen and sulfur atoms, which may influence conformational stability and solubility compared to purely oxygenated or sulfur-containing rings.

Properties

Molecular Formula

C20H20BrNO5S2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H20BrNO5S2/c21-17-7-6-16(27-17)12-22(15-8-11-29(24,25)13-15)20(23)18-19(28-10-9-26-18)14-4-2-1-3-5-14/h1-7,15H,8-13H2

InChI Key

IRCCEIVOGHGKCX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated furan moiety and a dioxido tetrahydrothiophene structure, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.

Structural Overview

The molecular formula of the compound is C20H20BrN2O5SC_{20}H_{20}BrN_{2}O_{5}S, with a molecular weight of approximately 466.3 g/mol. The IUPAC name reflects its intricate structure, which includes multiple heterocycles and functional groups contributing to its chemical reactivity and biological properties.

Property Value
Molecular Formula C20H20BrN2O5S
Molecular Weight 466.3 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

  • Cell Viability Assays : The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
  • Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as Nrf2 and the inhibition of angiogenesis .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays.

  • Free Radical Scavenging : The compound showed a notable capacity to reduce oxidative stress in cellular models.
  • Protective Effects : It exhibited protective effects against hydrogen peroxide-induced damage in keratinocyte cells .

Case Studies

Several case studies have been reported that highlight the biological activities of similar compounds within the same chemical family:

  • Bromophenol Derivatives : Similar brominated compounds have been shown to possess both antioxidant and anticancer activities by inducing apoptosis in leukemia cells .
  • Molecular Docking Studies : Investigations into molecular interactions revealed that compounds with similar structures bind effectively to key targets involved in cancer progression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Observations:
  • Brominated Heterocycles : The 5-bromofuran group in the target compound is structurally analogous to 5-bromobenzofuran in 5b and 5c (–4). Benzofuran derivatives exhibit enhanced aromatic stability but may reduce solubility compared to simpler furans.
  • Sulfur-Containing Groups: The sulfone group in the target compound contrasts with thioethers in 5b and AZ255.
  • Core Heterocycles : The oxathiine ring in the target compound combines oxygen and sulfur, differing from all-oxygen (e.g., furans) or all-sulfur (e.g., thiophenes) cores. This hybrid structure may offer intermediate electronic properties and conformational flexibility.

Functional and Pharmacological Insights

While bioactivity data for the target compound are absent, comparisons with analogs suggest:

  • Antimicrobial Potential: Compounds like 5b and 5c (–4) exhibit antimicrobial properties, implying that the bromofuran and sulfone groups in the target compound could similarly interact with microbial enzymes.
  • Electrochemical Properties : The sulfone group may enhance oxidative stability compared to thioethers in AZ257, which are prone to oxidation.
  • Solubility and Bioavailability : The oxathiine core’s mixed O/S environment may improve aqueous solubility relative to purely aromatic benzofuran derivatives.

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